![molecular formula C13H10Cl2F3N3O2 B3035017 [5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate CAS No. 282523-30-2](/img/structure/B3035017.png)
[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate
Overview
Description
Scientific Research Applications
Synthesis and Structural Characterization
In the field of chemical synthesis and structural characterization, this compound and its derivatives are significant. For instance, a study conducted by Kariuki, Abdel-Wahab, and El‐Hiti (2021) focused on the synthesis of similar compounds with detailed structural characterization using single crystal diffraction, highlighting their importance in the study of molecular structures and conformations (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Role in Anticancer Research
The compound's derivatives have shown potential in anticancer research. For example, Gomha, Salah, and Abdelhamid (2014) synthesized novel thiadiazoles and thiazoles incorporating pyrazole moiety, which demonstrated significant anticancer activity (Gomha, Salah, & Abdelhamid, 2014).
Application in Antimicrobial Research
Another key area of application is in antimicrobial research. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, which showed notable antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Herbicidal Applications
In the agricultural sector, derivatives of this compound have been explored for their herbicidal properties. Lee, Park, and Kim (1989) tested carbamate compounds synthesized from similar pyrazoles for their phytotoxicity, demonstrating potential applications in controlling unwanted plant growth (Lee, Park, & Kim, 1989).
properties
IUPAC Name |
[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2F3N3O2/c1-21-11(15)9(10(20-21)13(16,17)18)6-23-12(22)19-8-4-2-7(14)3-5-8/h2-5H,6H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRRAWXJBASJDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC(=O)NC2=CC=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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